molecular formula C32H28N4O4 B2981052 1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1796916-22-7

1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Cat. No. B2981052
CAS RN: 1796916-22-7
M. Wt: 532.6
InChI Key: BADBWLTWNJTZHY-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C32H28N4O4 and its molecular weight is 532.6. The purity is usually 95%.
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Scientific Research Applications

Polymorphism and Solubility Enhancement

Crystal Forms and Bioavailability Improvement : A study explored the polymorphs of a closely related compound, highlighting the identification of alpha and beta crystalline forms obtained through different recrystallization processes. Amorphous forms were also produced, aimed at enhancing solubility and bioavailability. The research demonstrated that solid dispersion methods, such as spray drying, significantly improved the drug's dissolution rate and absorption in vivo, suggesting potential applications in improving the bioavailability of poorly water-soluble drugs (Yano et al., 1996).

Pharmaceutical Formulations

Solid Dispersion and Colloidal Particles : Further studies on the solid dispersion (SD) of a related benzodiazepine derivative explored the formation of colloidal particles when dispersed in water. These particles demonstrated stable physicochemical properties and maintained their drug content and particle size over time. In vivo absorption studies in rats confirmed the effectiveness of these colloidal solutions, indicating a promising strategy for enhancing the oral bioavailability of similar compounds (Yano et al., 1996).

Enzyme Inhibition and Anticancer Activity

Enzyme Inhibition and Anticancer Investigations : Research into unsymmetrical 1,3-disubstituted ureas, including derivatives of the target compound, investigated their effects on various enzymes and potential anticancer properties. Some of these compounds showed moderate inhibition of enzymes like urease and β-glucuronidase, with one particular derivative demonstrating in vitro anticancer activity, highlighting the therapeutic potential of such compounds in treating cancer and other diseases (Mustafa et al., 2014).

Analytical and Structural Studies

Crystal Structure Analysis : Studies on the crystal structure of related compounds have provided insights into their molecular conformation, intermolecular interactions, and the impact of these factors on their physical properties and potential applications. For example, the crystal structure analysis of metobromuron, a phenylurea herbicide, revealed specific hydrogen bonding and weak interactions that could influence the solubility and stability of similar compounds (Kang et al., 2015).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O4/c1-21-12-6-7-15-23(21)27(37)20-36-26-18-10-8-16-24(26)29(22-13-4-3-5-14-22)34-30(31(36)38)35-32(39)33-25-17-9-11-19-28(25)40-2/h3-19,30H,20H2,1-2H3,(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADBWLTWNJTZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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